molecular formula C29H30N2O6 B613312 105751-18-6 CAS No. 105751-18-6

105751-18-6

Cat. No. B613312
M. Wt: 502.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with CAS number 105751-18-6 is known as Cbz-Lys(Fmoc)-OH . It is a derivative of lysine . This compound has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular formula of Cbz-Lys(Fmoc)-OH is C29H30N2O6 . It has a molecular weight of 502.55800 .


Physical And Chemical Properties Analysis

Cbz-Lys(Fmoc)-OH has a density of 1.2418 (rough estimate), a boiling point of 751.2ºC at 760 mmHg, and a melting point of 101ºC . Its exact mass is 502.21000 . The compound has a PSA of 119.16000 and a LogP of 5.85680 . Its vapour pressure is 1.04E-23mmHg at 25°C , and its index of refraction is estimated to be 1.5800 .

Scientific Research Applications

Enhancing Collaborative Science through Hackathons

Hackathons have emerged as a valuable method to accelerate scientific discoveries and enhance collaborative science. These events allow for peer review before publication, cross-validation of study designs, and drive reproducibility in scientific analyses. By bringing together data generators and bioinformaticians, hackathons bridge traditional divides in research, fostering agile and structured collaborations across multiple investigators and institutions. This approach has shown promise in tackling ambitious projects not feasible under standard research models, thus potentially revolutionizing scientific research methodologies and outcomes (Ghouila et al., 2018).

The Role of Scientific Software Frameworks

The development and use of scientific software frameworks are crucial for improving programming productivity in research applications. These frameworks support grid-enabling of existing applications and development of new ones, allowing scientists to rapidly assemble new applications from existing component libraries. This shift from traditional programming languages to using toolkits and frameworks marks a significant advancement in scientific software development, offering a path to more efficient and effective research endeavors (Appelbe et al., 2007).

Crowdsourcing in Scientific Research

Crowdsourcing represents an innovative approach to scientific research, enabling horizontally distributed research that maximizes resources, promotes inclusiveness and transparency, and enhances the rigor and reliability of scientific findings. This model allows for tackling ambitious projects through large-scale collaboration, extending beyond traditional small teams of investigators. The diverse initiatives under this model range from largely independent work curated by coordination teams to collaborative efforts on shared activities, highlighting the potential of crowdsourced scientific research to accelerate progress and improve the quality of outcomes (Uhlmann et al., 2019).

Safety And Hazards

The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKPRSYVVUBTR-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid

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